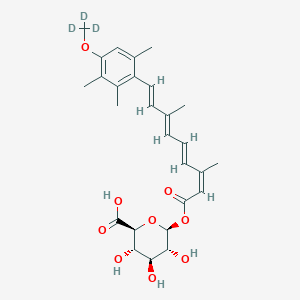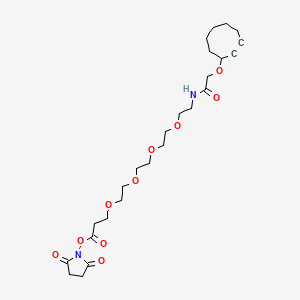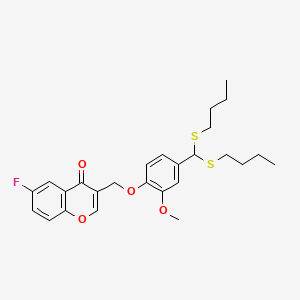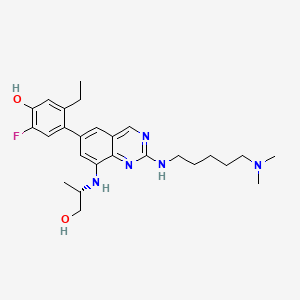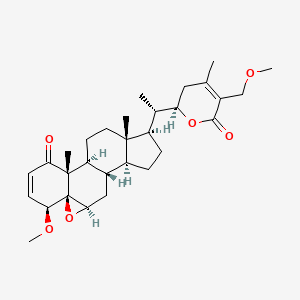
4,27-Dimethyl withaferin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,27-Dimethyl withaferin A is a synthetic analog of withanolide natural productsThese compounds have garnered significant attention due to their diverse biological activities, including anticancer, anti-inflammatory, and neuroprotective properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,27-Dimethyl withaferin A involves the modification of the withanolide structure. One common method includes the regioselective Michael addition to the unsaturated carbonyl system of withaferin A. This process involves the use of azomethine ylides generated in situ from proline and isatins or acenaphthoquinone . The reaction is highly chemo-, regio-, and stereoselective, resulting in the formation of cis-fused products.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for yield and purity, ensuring the compound’s suitability for research and potential therapeutic applications .
Analyse Chemischer Reaktionen
Types of Reactions: 4,27-Dimethyl withaferin A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s biological activity.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include various derivatives with modified biological activities, which are studied for their potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
4,27-Dimethyl withaferin A has a wide range of scientific research applications, including:
Chemistry: The compound is used as a model for studying the reactivity of withanolides and their derivatives.
Biology: It is investigated for its effects on cellular processes, including apoptosis and cell cycle regulation.
Wirkmechanismus
The mechanism of action of 4,27-Dimethyl withaferin A involves multiple molecular targets and pathways:
Anticancer Activity: The compound interacts with key proteins involved in cancer cell proliferation, such as NF-κB, STAT, Hsp90, and p53.
Anti-inflammatory Effects: It inhibits the activity of transcription factors like NF-κB, reducing the expression of pro-inflammatory genes.
Neuroprotective Properties: The compound modulates oxidative stress and inflammatory pathways, providing neuroprotection in models of neurodegenerative diseases.
Vergleich Mit ähnlichen Verbindungen
4,27-Dimethyl withaferin A is unique among withanolides due to its specific structural modifications, which enhance its biological activity. Similar compounds include:
Withaferin A: The parent compound from which this compound is derived.
Withanolide D: Another withanolide with similar anticancer and anti-inflammatory properties.
Withanolide E: Known for its neuroprotective effects, it is structurally similar but has distinct biological activities.
Eigenschaften
Molekularformel |
C30H42O6 |
|---|---|
Molekulargewicht |
498.6 g/mol |
IUPAC-Name |
(1S,2R,6S,7S,9R,11S,12S,15R,16S)-6-methoxy-15-[(1S)-1-[(2R)-5-(methoxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-3-one |
InChI |
InChI=1S/C30H42O6/c1-16-13-23(35-27(32)19(16)15-33-5)17(2)20-7-8-21-18-14-26-30(36-26)25(34-6)10-9-24(31)29(30,4)22(18)11-12-28(20,21)3/h9-10,17-18,20-23,25-26H,7-8,11-15H2,1-6H3/t17-,18-,20+,21-,22-,23+,25-,26+,28+,29-,30+/m0/s1 |
InChI-Schlüssel |
MPAUUPAQELMJHR-NXRLXNGGSA-N |
Isomerische SMILES |
CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3C[C@@H]5[C@]6([C@@]4(C(=O)C=C[C@@H]6OC)C)O5)C)COC |
Kanonische SMILES |
CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC5C6(C4(C(=O)C=CC6OC)C)O5)C)COC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


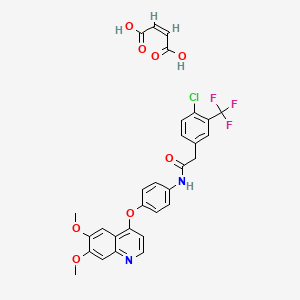
![(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-5-[(2-methylpropan-2-yl)oxy]-5-oxo(1,2,3,4,5-13C5)pentanoic acid](/img/structure/B12426873.png)
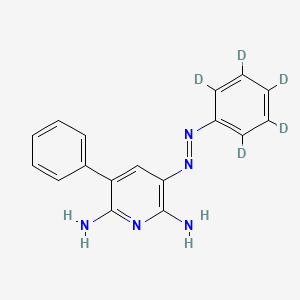
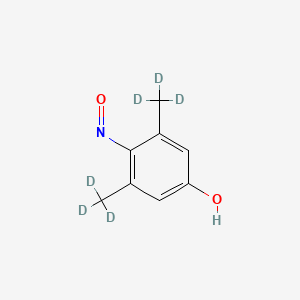
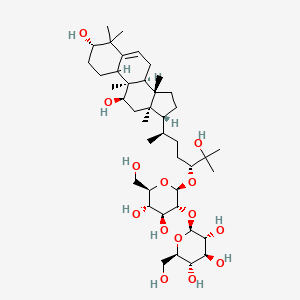
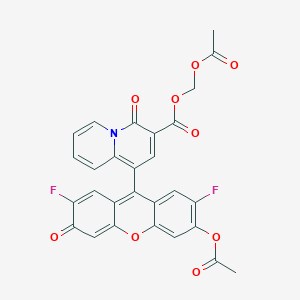
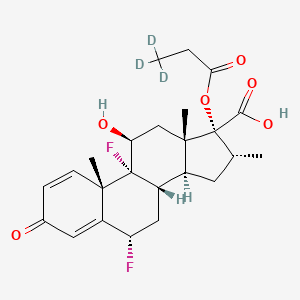
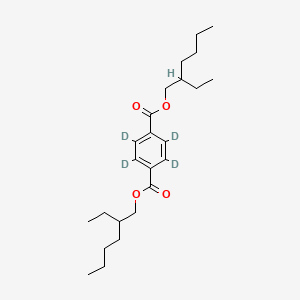
![3-[(Prop-2-en-1-yl)amino]propane-1,2-diol-d5](/img/structure/B12426922.png)

